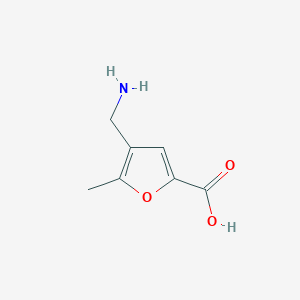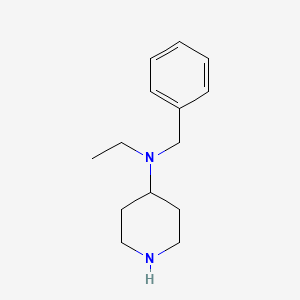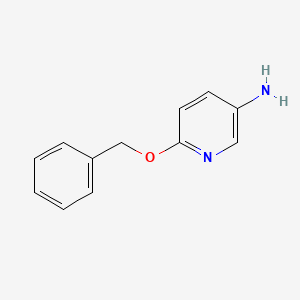
6-(Benzyloxy)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-(Benzyloxy)pyridin-3-amine-related compounds often involves complex organic reactions, including aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods provide a pathway to create structurally diverse compounds with potential antioxidant properties and other significant biological activities. Notably, the synthesis processes highlight the compound's stability and reactivity towards various organic reactions (Wijtmans et al., 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of this compound and its derivatives. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate the compound's structure, providing insights into its molecular geometry, electron distribution, and potential interaction sites for further chemical reactions (Hwang et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidative condensation, C–H amination, and electrochemical aliphatic C–H amination, demonstrating its versatility as a reagent or intermediate in organic synthesis. These reactions are pivotal for constructing complex molecules, highlighting the compound's role in synthesizing heterocyclic motifs and its potential for creating novel chemical entities with valuable pharmacological properties (Herold et al., 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in chemical synthesis and pharmaceutical formulation. These properties are determined through experimental studies, providing valuable information for handling, storage, and application in various chemical processes (Lin et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and potential for further functionalization, are critical for its use in organic synthesis and drug discovery. Studies have shown that the compound can undergo a range of chemical transformations, offering pathways to synthesize a wide array of derivatives with varied biological activities and potential applications in medicinal chemistry (Rohokale et al., 2016).
Applications De Recherche Scientifique
Pyridinyl-containing Benzoxazine in Polymer Science
6-(Benzyloxy)pyridin-3-amine has been utilized in the synthesis of a pyridinyl-containing benzoxazine. This compound demonstrates unusual curing behaviors with epoxy resins, highlighting its potential in polymer science. The pyridinyl group in this context acts as a catalyst for ring opening in benzoxazine and plays a crucial role in the formation of thermosets with good thermal properties (Lin et al., 2014).
Star-shaped Systems in Nonlinear Optics
Another application is seen in the synthesis of dodecyloxy-substituted 2,4,6-tris(styryl)pyridines, where the compound does not form thermotropic liquid crystals, unlike its counterparts with benzene or 1,3,5-triazine core. This property makes these star-shaped systems valuable in the field of nonlinear optics (Lifka et al., 2008).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
In the domain of organic synthesis, this compound is involved in the l-Proline-catalyzed domino reactions for the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. This transformation is significant as it involves the formation of two C–C and one C–N bonds in a one-pot operation, creating a six-membered ring (Gunasekaran et al., 2014).
Organometallic Complexes
The compound also finds application in organometallic chemistry. Organometallic complexes of various amino derivatives of pyridine have been studied, with a focus on compounds having a metal-carbon bond. These studies highlight the potential of these complexes in various chemical transformations (Sadimenko, 2011).
Photoredox Catalysis in Synthesis
A study demonstrates the use of this compound in the synthesis of 2,4,6-trisubstituted pyridines via oxidative Eosin Y photoredox catalysis. This process is notable for its ambient temperature operation and dual role of benzyl amine as both an aryl functionality provider and a nitrogen donor (Rohokale et al., 2016).
Electrochemical C-H Amination
The compound is involved in electrochemical C-H amination processes, providing a versatile method to introduce nitrogen functionalities into various substrates. This application is particularly important for synthesizing complex heterocyclic structures (Waldvogel & Moehle, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
6-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFXBSOKSIQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340287 | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75926-65-7 | |
| Record name | 6-(Phenylmethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75926-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

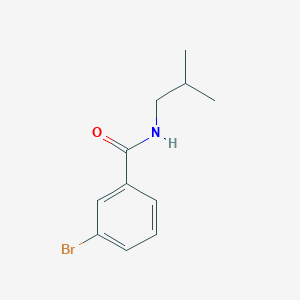
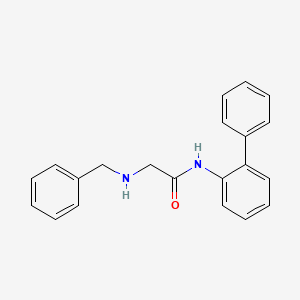
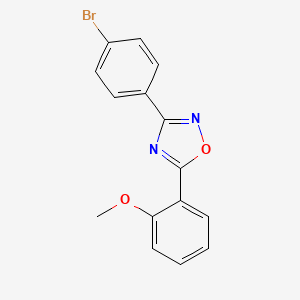
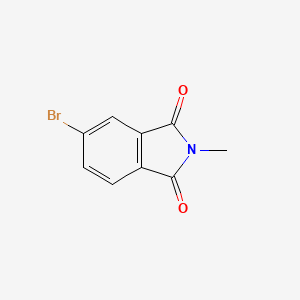
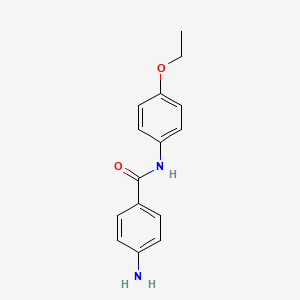
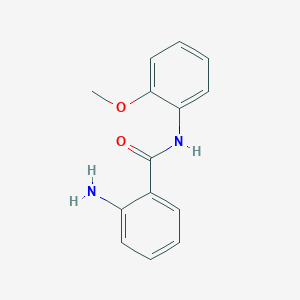
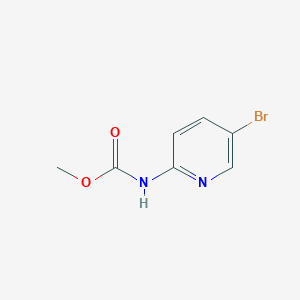
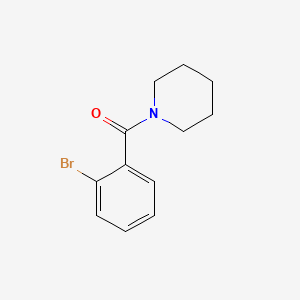
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
![3-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1269705.png)

